Vancomycin Impurity
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Overview
Description
Vancomycin impurity refers to the by-products or related substances that are present during the synthesis or degradation of vancomycin, a glycopeptide antibiotic. Vancomycin is primarily used to treat severe bacterial infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of impurities in vancomycin can affect its efficacy and safety, making it crucial to identify and control these impurities during the production process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of vancomycin impurities involves various synthetic routes and reaction conditions. For instance, one method for preparing vancomycin hydrochloride impurity impC involves the use of specific reagents and conditions to achieve high-purity samples. The process includes preparing an aqueous solution of vancomycin hydrochloride, followed by water-bath heating, addition of ethylene glycol, and crystallization using anhydrous ethanol .
Industrial Production Methods: Industrial production methods for vancomycin impurities often involve high-performance liquid chromatography (HPLC) to separate and purify the impurities from the main compound. This method ensures the production of high-purity samples, which are essential for quality control and pharmacological research .
Chemical Reactions Analysis
Types of Reactions: Vancomycin impurities can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and degradation pathways of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving vancomycin impurities include ethylene glycol, anhydrous ethanol, and various acids and bases. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions include different vancomycin-related substances, such as vancomycin B, norvancomycin, and other structurally related compounds. These products are often analyzed using HPLC to determine their purity and potency .
Scientific Research Applications
Vancomycin impurities have several scientific research applications, including:
Mechanism of Action
The mechanism of action of vancomycin impurities is closely related to that of vancomycin itself. Vancomycin inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursor units. This binding prevents the incorporation of these units into the peptidoglycan matrix, leading to cell lysis and death . The impurities may also interact with bacterial cell walls, affecting the overall efficacy and safety of the antibiotic .
Comparison with Similar Compounds
Vancomycin impurities can be compared with other similar compounds, such as:
Norvancomycin: A glycopeptide antibiotic structurally related to vancomycin, used to treat MRSA infections.
Vancomycin B: Another related compound with similar antibacterial properties.
Didechloro Vancomycin B: A structurally related impurity with distinct chemical properties.
These compounds share similar mechanisms of action but may differ in their potency, stability, and side effect profiles. The uniqueness of vancomycin impurities lies in their specific structural variations and the impact these variations have on the overall efficacy and safety of vancomycin .
Properties
Molecular Formula |
C66H77N9O24 |
---|---|
Molecular Weight |
1380.4 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C66H77N9O24/c1-25(2)16-36(69-5)58(86)74-49-51(81)27-6-11-32(12-7-27)95-40-18-30-19-41(55(40)99-65-56(54(84)53(83)42(24-76)97-65)98-44-23-66(4,68)57(85)26(3)94-44)96-33-13-8-28(9-14-33)52(82)50-63(91)73-48(64(92)93)35-20-31(77)21-39(79)45(35)34-17-29(10-15-38(34)78)46(60(88)75-50)72-61(89)47(30)71-59(87)37(22-43(67)80)70-62(49)90/h6-15,17-21,25-26,36-37,42,44,46-54,56-57,65,69,76-79,81-85H,16,22-24,68H2,1-5H3,(H2,67,80)(H,70,90)(H,71,87)(H,72,89)(H,73,91)(H,74,86)(H,75,88)(H,92,93)/t26-,36+,37-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-/m0/s1 |
InChI Key |
IOXLZCMWALOQAE-ZSQKFXKTSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=CC=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)CO)O)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=CC=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)CO)O)O)(C)N)O |
Origin of Product |
United States |
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